molecular formula C7H4N2O4 B1293951 2(3H)-Benzoxazolone, 6-nitro- CAS No. 4694-91-1

2(3H)-Benzoxazolone, 6-nitro-

Cat. No. B1293951
CAS RN: 4694-91-1
M. Wt: 180.12 g/mol
InChI Key: JGYJZHYTADCWIK-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-nitro-, is a heterocyclic compound that has garnered interest in various fields of chemistry and pharmacology. It is a derivative of benzoxazolone, a scaffold known for its stability and ability to mimic phenol or catechol moieties. This compound and its derivatives have been explored for their potential applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant agents . The presence of the nitro group on the benzoxazolone ring can significantly alter the compound's reactivity and electronic properties, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of nitro-substituted benzoxazolone derivatives can be achieved through various methods. One approach involves the condensation of nitro-substituted derivatives of 4H-3,1-benzoxazin-4-one with different amines, such as ammonia, methylamine, and aniline . Another method includes the selective nitrosation of methoxyphenol followed by oxidation to yield the nitro compound, which can then be converted to 6-methoxy-2(3H)-benzoxazolone . Additionally, the synthesis of benzoxazolone derivatives with nitro groups has been explored for the creation of photochromic materials and antiproliferative agents .

Molecular Structure Analysis

The molecular structure of 2(3H)-Benzoxazolone, 6-nitro-, is characterized by the presence of a benzoxazolone core with a nitro group at the 6-position. This structural feature imparts distinct electronic and chemical properties to the molecule. The nitro group is an electron-withdrawing substituent that can affect the electron density distribution across the benzoxazolone ring, potentially influencing the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Nitro-substituted benzoxazolones can undergo various chemical reactions. For instance, they can be reduced to their corresponding amino derivatives, which can exhibit different biological activities . The nitro group can also participate in reactions that lead to the formation of photoinduced forms, as observed in photochromic studies . Furthermore, the reactivity of the nitro group allows for further functionalization of the benzoxazolone ring, enabling the synthesis of a diverse array of derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(3H)-Benzoxazolone, 6-nitro-, are influenced by the nitro substituent. The nitro group can affect the acidity, basicity, and overall stability of the molecule. For example, the introduction of a nitro group can increase the acidity of the hydrogen atom adjacent to the nitro substituent, which can have implications for the compound's solubility and reactivity . The spectral properties, such as UV absorption, are also impacted by the presence of the nitro group, which can be utilized in the design of compounds with specific optical characteristics .

properties

IUPAC Name

6-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYJZHYTADCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063560
Record name 2(3H)-Benzoxazolone, 6-nitro-
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Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzoxazolone, 6-nitro-

CAS RN

4694-91-1
Record name 6-Nitro-2-benzoxazolone
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Record name 2(3H)-Benzoxazolone, 6-nitro-
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Record name 2(3H)-Benzoxazolone, 6-nitro-
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Record name 2(3H)-Benzoxazolone, 6-nitro-
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Record name 6-nitrobenzoxazol-2(3H)-one
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Synthesis routes and methods

Procedure details

A solution of 3H-Benzooxazol-2-one (10.0 g) in concentrated HNO3 (100 ml) was stirred at 40° C. A precipitate formed and the reaction temperature rose. It was cooled below 50 ° C. in an ice bath. The mixture was diluted with ice water, and the precipitate was isolated by filtration. The product was washed with water to give a white solid. (8.4 g). M.P. 239-241.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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